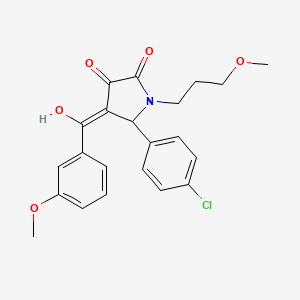![molecular formula C22H25N5O4 B11049682 methyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]butanoate](/img/structure/B11049682.png)
methyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]butanoate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of methyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]butanoate involves several steps, including the formation of the imidazo[2,1-f]purin core and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
Methyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparación Con Compuestos Similares
Methyl 4-[1,3,6-trimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]butanoate can be compared with similar compounds such as:
- 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one
- 4-methylbenzylidene camphor These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct biological properties .
Propiedades
Fórmula molecular |
C22H25N5O4 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
methyl 4-[2,4,8-trimethyl-7-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]butanoate |
InChI |
InChI=1S/C22H25N5O4/c1-13-8-10-15(11-9-13)17-14(2)27-18-19(24(3)22(30)25(4)20(18)29)23-21(27)26(17)12-6-7-16(28)31-5/h8-11H,6-7,12H2,1-5H3 |
Clave InChI |
OMYFTRGCINBYHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3C4=C(N=C3N2CCCC(=O)OC)N(C(=O)N(C4=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11049606.png)
![8-Methoxy-4,4-dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11049611.png)
![9-(3-chlorophenyl)-1-hydroxy-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B11049612.png)

![ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate](/img/structure/B11049621.png)
![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11049631.png)
![N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide](/img/structure/B11049637.png)
![6,8-dibromo-3-[2-(trifluoromethyl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione](/img/structure/B11049643.png)
![N-ethyl-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzenesulfonamide](/img/structure/B11049651.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-](/img/structure/B11049663.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049668.png)
![7-{3-[(2-Fluorobenzyl)oxy]-4-methoxyphenyl}-5-oxo-4,5,6,7-tetrahydroisothiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11049671.png)
![4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl]phenolate](/img/structure/B11049674.png)